molecular formula C8H8ClN3O B11902320 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

Cat. No.: B11902320
M. Wt: 197.62 g/mol
InChI Key: IJYGYZYPYWCZNA-UHFFFAOYSA-N
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Description

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H8ClN3O. It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-hydroxypyrimidine-5-carbonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution of the hydroxyl group with the isopropyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the isopropyl group.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.

Mechanism of Action

The mechanism of action of 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methoxypyrimidine-5-carbonitrile
  • 4-Chloro-6-ethoxypyrimidine-5-carbonitrile
  • 4-Chloro-6-butoxypyrimidine-5-carbonitrile

Uniqueness

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at position 6 enhances its lipophilicity and may improve its interaction with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

InChI

InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3

InChI Key

IJYGYZYPYWCZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=N1)Cl)C#N

Origin of Product

United States

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